Methylgymnaconitine
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Overview
Description
Methylgymnaconitine (MGA) is a natural alkaloid that is isolated from the plant species Aconitum gymnaconitum. It is a potent neurotoxin that acts on the nervous system by binding to voltage-gated sodium channels. MGA has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism Of Action
Methylgymnaconitine acts on the nervous system by binding to voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By binding to these channels, Methylgymnaconitine blocks the flow of sodium ions, leading to a decrease in neuronal excitability and the inhibition of neurotransmitter release.
Biochemical And Physiological Effects
Methylgymnaconitine has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methylgymnaconitine in lab experiments is its high potency and selectivity, which allows for precise manipulation of neuronal activity. However, its neurotoxic properties also pose a risk to researchers, and proper safety precautions must be taken when handling the compound.
Future Directions
There are many potential future directions for research on methylgymnaconitine, including the development of new drugs for the treatment of pain and inflammation, the investigation of its role in neurological disorders such as epilepsy and multiple sclerosis, and the exploration of its potential as a tool for studying ion channel function and neuronal activity.
Synthesis Methods
Methylgymnaconitine can be synthesized through a multi-step process that involves the isolation of the alkaloid from the plant source, followed by chemical modifications to enhance its potency and selectivity. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
Methylgymnaconitine has been used in a variety of scientific research applications, including the study of ion channels and their role in neuronal function. It has also been used to investigate the molecular mechanisms of pain and inflammation, as well as the development of new drugs for the treatment of these conditions.
properties
CAS RN |
103956-42-9 |
---|---|
Product Name |
Methylgymnaconitine |
Molecular Formula |
C35H49NO8 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
[11-ethyl-8-hydroxy-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H49NO8/c1-7-36-18-33(19-39-2)13-12-28(43-6)35-22-15-21-26(42-5)17-34(38,23(32(35)36)16-27(33)35)30(22)31(21)44-29(37)11-9-20-8-10-24(40-3)25(14-20)41-4/h8-11,14,21-23,26-28,30-32,38H,7,12-13,15-19H2,1-6H3/b11-9+ |
InChI Key |
WLRWZOWXGYYWOQ-PKNBQFBNSA-N |
Isomeric SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)OC)COC |
synonyms |
methylgymnaconitine |
Origin of Product |
United States |
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